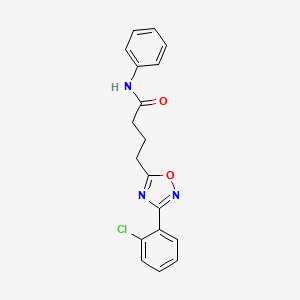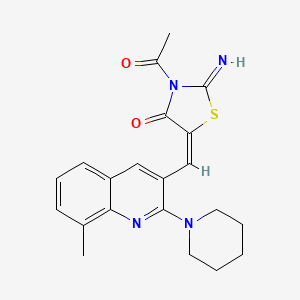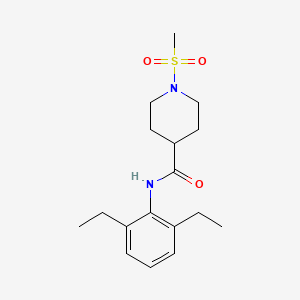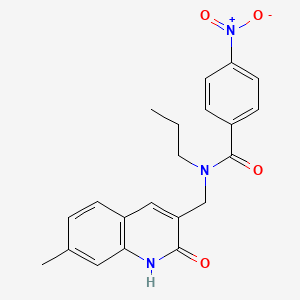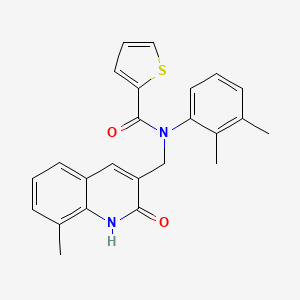
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, also known as CMOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOS is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound may also exert its analgesic activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound may exert its inhibition of carbonic anhydrase activity by binding to the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and analgesic activities, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. Studies have also suggested that this compound may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound exhibits potent activity in various assays, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is the further evaluation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the further evaluation of its potential as an analgesic agent, particularly in animal models of chronic pain. Additionally, the potential of this compound as an inhibitor of carbonic anhydrase may warrant further investigation for its potential therapeutic applications in diseases such as glaucoma and epilepsy. Finally, the potential neuroprotective effects of this compound may warrant further investigation for its potential therapeutic applications in neurodegenerative diseases.
合成法
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. Another method involves the reaction of 2-chlorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of sodium hydroxide, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. These methods have been used to synthesize this compound with high purity and yield.
科学的研究の応用
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been evaluated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been evaluated for its potential as a novel analgesic agent. Studies have shown that this compound exhibits potent analgesic activity in animal models of pain. In biochemistry, this compound has been evaluated for its potential as an inhibitor of carbonic anhydrase. Studies have shown that this compound exhibits potent inhibition of carbonic anhydrase, which may have potential therapeutic applications for diseases such as glaucoma and epilepsy.
特性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(21-26(22,23)13-9-7-12(24-2)8-10-13)17-19-16(20-25-17)14-5-3-4-6-15(14)18/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVYDTXOPFIADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

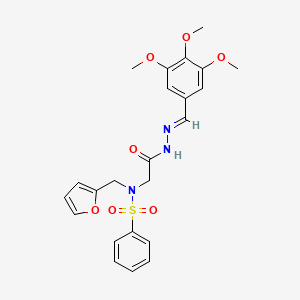
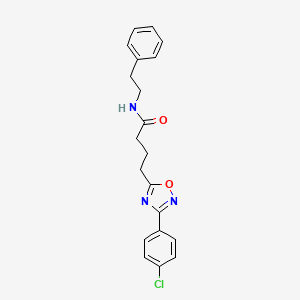
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
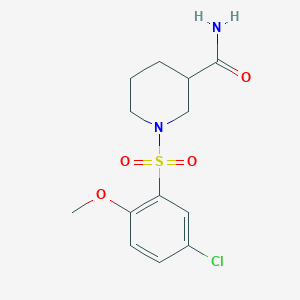

![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
